molecular formula C6H9FN4 B1147659 3-FPr-6-Me-Tetrazine CAS No. 1629962-55-5

3-FPr-6-Me-Tetrazine

Cat. No.: B1147659
CAS No.: 1629962-55-5
M. Wt: 155.16
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Description

3-Fluoropropyl-6-Methyl-Tetrazine is a heterocyclic compound that belongs to the tetrazine family Tetrazines are known for their unique structure, which includes a six-membered ring containing four nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoropropyl-6-Methyl-Tetrazine typically involves the reaction of a substituted nitrile with hydrated hydrazine in the presence of dichloromethane and ethanol. This reaction is followed by oxidation using sodium nitrite in acetic acid . The process can be carried out under microwave-assisted conditions to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of tetrazines, including 3-Fluoropropyl-6-Methyl-Tetrazine, often employs solid-phase synthesis and multicomponent one-pot reactions. These methods are advantageous due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Fluoropropyl-6-Methyl-Tetrazine undergoes various types of chemical reactions, including:

    Electrophilic Addition: This reaction involves the addition of an electrophile to the compound.

    Coupling Reactions: These reactions involve the formation of a new bond between two molecules.

    Nucleophilic Displacement: This reaction involves the replacement of a leaving group by a nucleophile.

    Intramolecular Cyclization: This reaction leads to the formation of a cyclic structure within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include dichloromethane, ethanol, sodium nitrite, and acetic acid. Microwave-assisted conditions are often employed to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, electrophilic addition reactions may yield substituted tetrazine derivatives, while coupling reactions can produce complex tetrazine-based structures .

Scientific Research Applications

3-Fluoropropyl-6-Methyl-Tetrazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Fluoropropyl-6-Methyl-Tetrazine involves its ability to undergo rapid bioorthogonal reactions. These reactions are characterized by their fast kinetics and high specificity, making them suitable for in vivo applications. The compound’s unique fluorescence properties also play a crucial role in its mechanism of action, allowing for efficient imaging and detection .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Fluoropropyl-6-Methyl-Tetrazine include:

Uniqueness

What sets 3-Fluoropropyl-6-Methyl-Tetrazine apart from its similar compounds is its unique combination of a fluoropropyl group and a methyl group. This combination enhances its reactivity and fluorescence properties, making it particularly valuable for applications in bioorthogonal chemistry and materials science .

Properties

CAS No.

1629962-55-5

Molecular Formula

C6H9FN4

Molecular Weight

155.16

Purity

>95%

Synonyms

3-(3-Fluoropropyl)-6-methyl-1,2,4,5-tetrazine

Origin of Product

United States

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